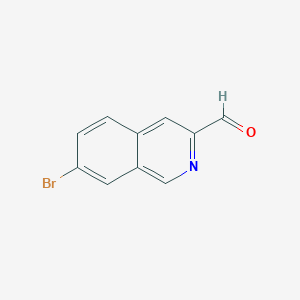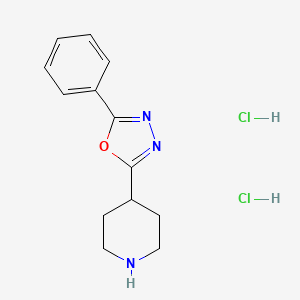
1-(3-Amino-2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring. This compound is a white to light yellow crystalline powder that is soluble in water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-fluorophenyl)ethanol can be synthesized through the reaction of o-aminophenol with fluorophenyl ethanol. The reaction typically involves heating in the presence of a catalyst or a solvent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-2-fluorobenzaldehyde or 3-amino-2-fluorobenzophenone.
Reduction: Formation of 3-amino-2-fluoroaniline.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: It serves as a building block for the development of fluorescent probes and other biological markers.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects in various applications .
Comparison with Similar Compounds
- 2-Amino-1-(3-fluorophenyl)ethanol
- 3-Amino-2-fluorophenol
- 1-(3-Amino-2-fluorophenyl)propanol
Comparison: 1-(3-Amino-2-fluorophenyl)ethanol is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
1-(3-amino-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
XNJCFBQKEQWSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
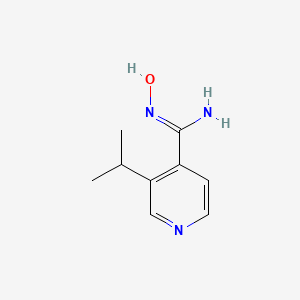
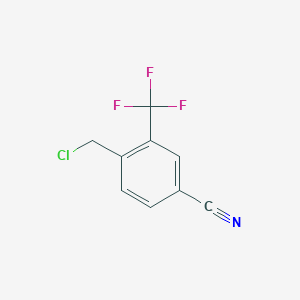
![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)


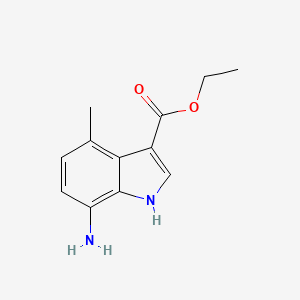
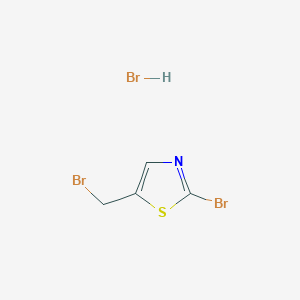
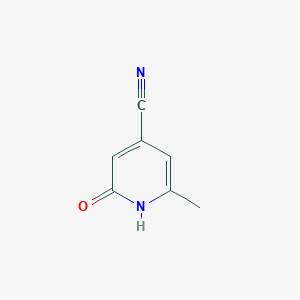
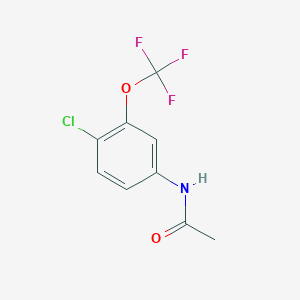

![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
